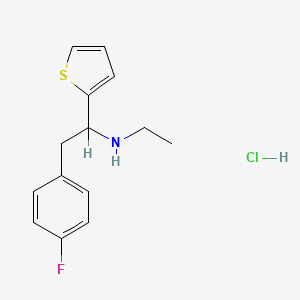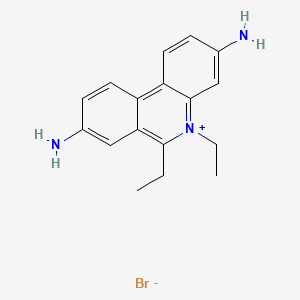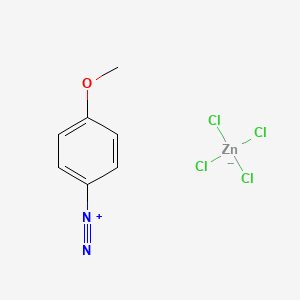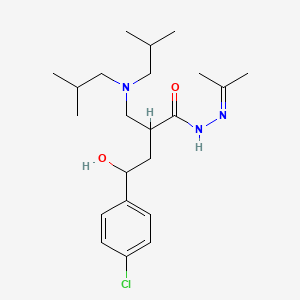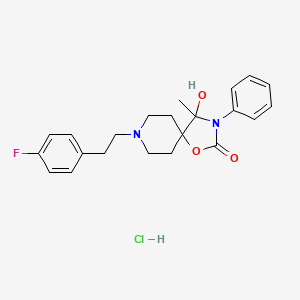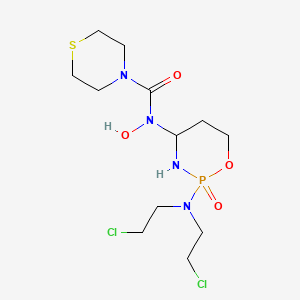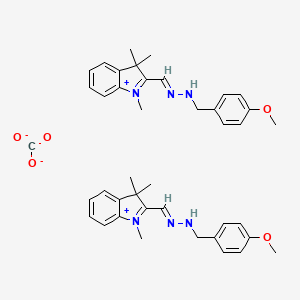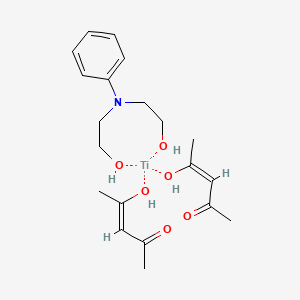
Bis(pentane-2,4-dionato-O,O')((2,2'-(phenylimino)bis(ethanolato))(2-)-N,O,O')titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium is a titanium complex with significant applications in various fields. It is known for its stability and reactivity, making it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium typically involves the reaction of titanium tetrachloride with acetylacetone and 2,2’-(phenylimino)bis[ethanol]. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this titanium complex may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or ozone.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : The ligand exchange reactions are common, where the acetylacetonate or phenyliminoethanolato ligands can be replaced by other ligands under appropriate conditions.
- Oxidation : Hydrogen peroxide, ozone, and other peroxides.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Various ligands such as phosphines, amines, or other diketones.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes.
Scientific Research Applications
Chemistry: In chemistry, bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins. It is also studied for its antimicrobial properties and potential use in drug delivery systems.
Industry: In industrial applications, the compound is used in the production of high-performance coatings, adhesives, and sealants. Its stability and reactivity make it suitable for use in harsh environments, such as aerospace and automotive industries.
Mechanism of Action
The mechanism of action of bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium involves its ability to coordinate with various substrates through its titanium center. The titanium atom can form strong bonds with oxygen, nitrogen, and other donor atoms, facilitating various catalytic and biological processes. The compound can also interact with cellular components, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
- Titanium (IV) diisopropoxide bis(acetylacetonate) : This compound is similar in structure and reactivity, often used in similar applications such as catalysis and material synthesis.
- Titanium (IV) bis(2,4-pentanedionate) : Another closely related compound with similar properties and uses.
- Beryllium bis(2,4-pentanedionato) : Although not a titanium compound, it shares similar ligand structures and can be used in comparative studies.
Uniqueness: The uniqueness of bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium lies in its specific ligand arrangement, which provides distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over reactivity and stability, such as in advanced material synthesis and biomedical research.
Properties
CAS No. |
94233-31-5 |
|---|---|
Molecular Formula |
C20H31NO6Ti |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)anilino]ethanol;(Z)-4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/C10H15NO2.2C5H8O2.Ti/c12-8-6-11(7-9-13)10-4-2-1-3-5-10;2*1-4(6)3-5(2)7;/h1-5,12-13H,6-9H2;2*3,6H,1-2H3;/b;2*4-3-; |
InChI Key |
BBPQWWAKMCOCEZ-QDMRRLORSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C1=CC=C(C=C1)N(CCO)CCO.[Ti] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C1=CC=C(C=C1)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


